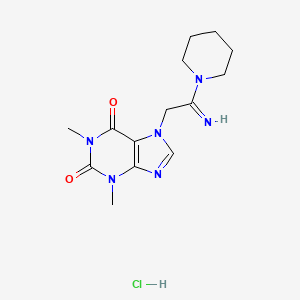
7-(2-imino-2-piperidin-1-ylethyl)-1,3-dimethylpurine-2,6-dione;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-imino-2-piperidin-1-ylethyl)-1,3-dimethylpurine-2,6-dione;hydrochloride is a complex organic compound that features a piperidine ring and a purine derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include piperidine and a purine derivative. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures. The use of automated systems and advanced analytical techniques would be essential to monitor the reaction progress and ensure consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It could serve as a probe to investigate biochemical pathways.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. It might act as an inhibitor or activator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the production of specialty chemicals, pharmaceuticals, or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism by which this compound exerts its effects would depend on its molecular targets. It might interact with specific enzymes, receptors, or other proteins, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
- Piperidine derivatives
- Purine derivatives
- Other heterocyclic compounds
Uniqueness
This compound’s uniqueness lies in its combined piperidine and purine structure, which might confer specific biological or chemical properties not found in simpler analogs. Its specific interactions and reactivity could make it a valuable tool in various scientific and industrial applications.
Propiedades
Número CAS |
126480-53-3 |
|---|---|
Fórmula molecular |
C14H21ClN6O2 |
Peso molecular |
340.81 g/mol |
Nombre IUPAC |
7-(2-imino-2-piperidin-1-ylethyl)-1,3-dimethylpurine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C14H20N6O2.ClH/c1-17-12-11(13(21)18(2)14(17)22)20(9-16-12)8-10(15)19-6-4-3-5-7-19;/h9,15H,3-8H2,1-2H3;1H |
Clave InChI |
IVTWNYUAQLEMMW-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=N)N3CCCCC3.Cl |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=N)N3CCCCC3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















